molecular formula C21H27N3O4S2 B2826544 N'-(3,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898368-78-0

N'-(3,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2826544
CAS No.: 898368-78-0
M. Wt: 449.58
InChI Key: ARHZBCRWTADFFI-UHFFFAOYSA-N
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Description

N'-(3,5-Dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic small molecule characterized by a 3,5-dimethylphenyl moiety, a piperidine ring linked to a thiophene sulfonyl group, and an ethanediamide bridge.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c1-15-12-16(2)14-17(13-15)23-21(26)20(25)22-9-8-18-6-3-4-10-24(18)30(27,28)19-7-5-11-29-19/h5,7,11-14,18H,3-4,6,8-10H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHZBCRWTADFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include thiophene-2-sulfonyl chloride, piperidine, and oxalyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process would likely include rigorous quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-(3,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

N'-(3,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-(3,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its thiophene-2-sulfonyl-piperidine core and ethanediamide linker , distinguishing it from analogs. Key structural comparisons include:

Feature Target Compound Similar Compounds (Examples) Reference
Aryl Group 3,5-Dimethylphenyl 3,5-Dimethylphenyl (IN3, Q89), 2-nitrophenyl (Compound 3, )
Sulfonyl Group Thiophene-2-sulfonyl Benzenesulfonyl (), 3,5-dimethylbenzenesulfonyl (Compound 7, )
Heterocyclic Core Piperidin-2-yl Indol-3-yl (IN3), quinoline (Q89), benzimidazole (Compounds 2, 3, 7)
Linker Ethanediamide Ester (Ethyl phenyl(piperidin-2-yl)acetate, ), thioacetamide (Compounds 2, 3, 7)

Key Observations :

  • The ethanediamide linker could improve resistance to hydrolysis relative to ester-containing compounds (e.g., ethyl phenyl(piperidin-2-yl)acetate) .

Pharmacokinetic and Regulatory Considerations

  • Metabolic Stability : The ethanediamide linker may confer greater stability than esters (e.g., ethyl loflazepate in ), which are prone to esterase-mediated hydrolysis .
  • However, the target’s amide linkage and complex structure may reduce abuse liability.

Biological Activity

N'-(3,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its synthesis, biological mechanisms, and various pharmacological effects based on current research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiophene moiety and a piperidine ring, linked via an ethanediamide functional group. The synthesis typically involves multiple steps:

  • Formation of the Thiophen-2-ylmethyl Group : Alkylation of thiophene with an appropriate alkyl halide.
  • Synthesis of the Piperidine Derivative : Functionalization through sulfonylation reactions.
  • Coupling Reactions : The thiophen-2-ylmethyl and piperidine derivatives are coupled to form the final product.

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit anticancer activity. For instance, derivatives of piperidine have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A notable study demonstrated that certain piperidine derivatives significantly enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective properties. Research on related piperidine derivatives has highlighted their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. These compounds have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine, a key neurotransmitter .

Antimicrobial Activity

This compound may also exhibit antimicrobial properties. Studies on structurally similar compounds have reported significant antibacterial and antifungal activities against various pathogens, including strains resistant to conventional antibiotics . The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, which is critical for bacterial replication .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : By inhibiting AChE and BuChE, the compound may enhance cholinergic transmission.
  • DNA Interaction : As seen in related compounds, interaction with DNA gyrase could lead to bactericidal effects.
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells may stem from the compound's interaction with cellular signaling pathways involved in cell survival and death .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of piperidine derivatives on cancer cell lines, revealing enhanced apoptosis induction compared to control groups .
  • Neuroprotective Studies : Research focusing on cholinesterase inhibitors demonstrated that certain modifications in piperidine structures could lead to improved cognitive outcomes in animal models .
  • Antimicrobial Evaluation : A series of synthesized compounds were tested for their antimicrobial properties, showing effective inhibition against a range of bacterial and fungal strains .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits cell proliferation
NeuroprotectiveInhibits AChE/BuChE; enhances cognitive function
AntimicrobialEffective against various pathogens

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N'-(3,5-dimethylphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide?

  • Methodology :

  • Multi-step synthesis typically involves sequential sulfonation, piperidine functionalization, and amide coupling. Key steps include:
  • Thiophene sulfonation : Requires SO₃ or chlorosulfonic acid under anhydrous conditions .
  • Piperidine-ethyl linker formation : Alkylation with 2-bromoethylamine derivatives in DMF at 60–80°C .
  • Amide coupling : Use of HATU/DIPEA in dichloromethane for high coupling efficiency .
  • Critical conditions : Temperature control (±2°C) during sulfonation to avoid side reactions, inert atmosphere (N₂/Ar) for moisture-sensitive steps, and HPLC purification (C18 column, acetonitrile/water gradient) to isolate the final compound ≥98% purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to verify piperidine ring conformation, sulfonyl group integration, and absence of unreacted intermediates .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 518.1843 [M+H]⁺) to confirm molecular formula .
  • HPLC-UV : Purity assessment at λmax 255 nm (thiophene absorbance) with retention time consistency .

Q. What are the standard protocols for stability testing under laboratory storage conditions?

  • Methodology :

  • Accelerated degradation studies : Expose the compound to 40°C/75% RH for 6 months, monitoring purity via HPLC .
  • Long-term stability : Store at -20°C in amber vials under nitrogen; periodic NMR checks for decomposition (e.g., sulfonyl group hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodology :

  • Standardize assay conditions : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤0.1%) .

  • SAR analysis : Compare analogs (Table 1) to identify substituent effects on potency.

  • Meta-analysis : Apply statistical models (e.g., ANOVA) to reconcile variability from differing experimental setups .

    Table 1: Structural analogs and activity trends

    CompoundModificationIC₅₀ (nM)Reference
    Parent compoundNone120 ± 15
    4-Fluorophenyl analog4-F substituent on phenyl85 ± 10
    Piperidine → tetrahydroquinolineExpanded ring system210 ± 25

Q. What computational strategies are effective for predicting binding modes with biological targets (e.g., enzymes/receptors)?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains using crystal structures (PDB: 3QXX) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; focus on sulfonyl-pi interactions with active-site lysine residues .
  • QSAR modeling : Use descriptors like logP and polar surface area to correlate structural features with activity .

Q. How can researchers optimize synthetic yield while minimizing racemization in chiral intermediates?

  • Methodology :

  • Chiral HPLC : Monitor enantiomeric excess during piperidine-ethyl linker synthesis .
  • Coupling agents : Replace EDCl with OxymaPure/DIC for lower racemization risk in amide bond formation .
  • DoE optimization : Apply factorial design to variables (temperature, solvent polarity) to maximize yield (e.g., from 45% to 72%) .

Q. What are the best practices for validating target engagement in cellular assays?

  • Methodology :

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by quantifying protein stabilization at 50–60°C .
  • BRET/FRET assays : Use engineered reporters (e.g., NanoLuc fusion proteins) to measure real-time interactions .
  • Knockdown controls : siRNA-mediated target silencing to verify activity dependency .

Data Contradiction Analysis

Q. Why do some studies report high solubility in aqueous buffers while others note precipitation?

  • Resolution :

  • Buffer composition : Solubility varies with pH (e.g., >2 mg/mL at pH 5.5 vs. <0.1 mg/mL at pH 7.4 due to sulfonyl group ionization) .
  • Additive screening : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility in neutral buffers for in vivo studies .

Q. How to address discrepancies in reported metabolic stability across species?

  • Resolution :

  • Species-specific CYP450 profiling : Human microsomes show slower clearance (t₁/₂ = 45 min) vs. murine (t₁/₂ = 22 min) due to CYP3A4/5 differences .
  • Metabolite ID (LC-MS/MS) : Identify labile sites (e.g., ethyl linker oxidation) for targeted deuteration to improve stability .

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